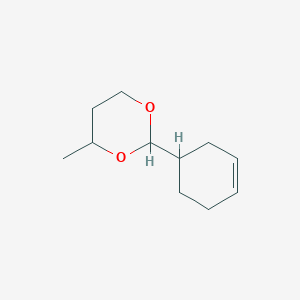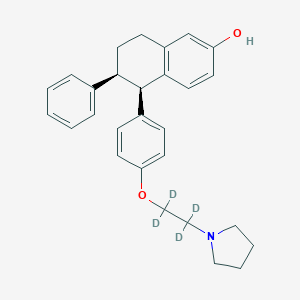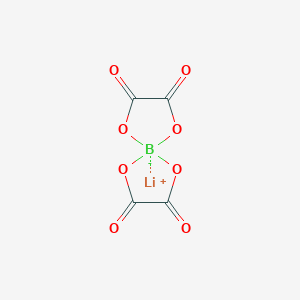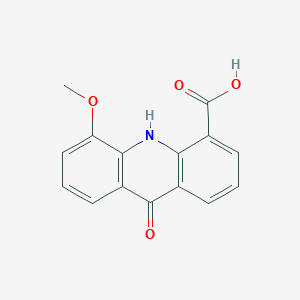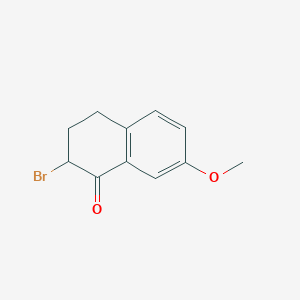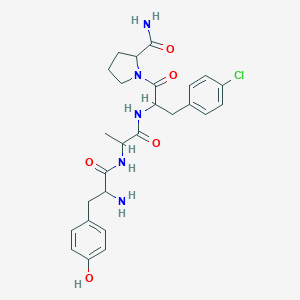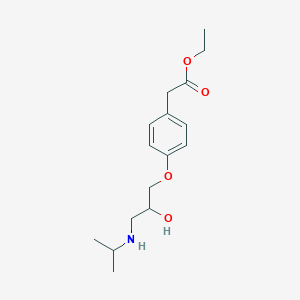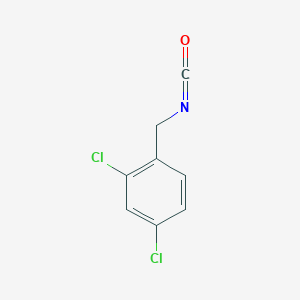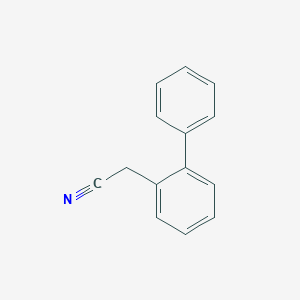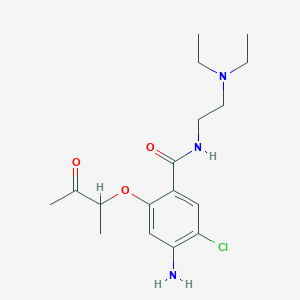
Batanopride
Übersicht
Beschreibung
Batanoprid ist eine Verbindung, die zur Klasse der Benzamide gehört und für ihre Antiemetika-Eigenschaften bekannt ist. Es wirkt als selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist. Ursprünglich zur Reduzierung von Übelkeit während der Chemotherapie entwickelt, wurde Batanoprid aufgrund dosislimitierender Nebenwirkungen wie Hypotonie und langem QT-Syndrom nie für die medizinische Anwendung zugelassen .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Batanoprid kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsselelemente umfasst:
Bildung des Benzamid-Kerns: Die Synthese beginnt mit der Herstellung des Benzamid-Kerns durch Reaktion von 4-Amino-5-Chlor-2-Hydroxybenzoesäure mit Thionylchlorid, wodurch das entsprechende Säurechlorid entsteht. Dieser Zwischenstoff wird dann mit 2-Diethylaminoethylamin umgesetzt, um den Benzamid-Kern zu erhalten.
Veresterung: Der Benzamid-Kern wird dann mit 3-Oxobutan-2-ylacetat in Gegenwart einer Base wie Natriumhydrid verestert, um das Esterderivat zu bilden.
Hydrolyse und Cyclisierung: Das Esterderivat wird hydrolysiert und anschliessend cyclisiert, um die endgültige Batanoprid-Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Batanoprid folgt ähnlichen synthetischen Wegen, ist aber für die Grossproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungsprozessen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Batanoprid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Batanoprid kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Batanoprid in seine reduzierte Form umwandeln.
Substitution: Batanoprid kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Chlorogruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nucleophile unter sauren oder basischen Bedingungen.
Wichtigste gebildete Produkte
Oxidation: Oxidationsprodukte umfassen verschiedene hydroxylierte und Ketonderivate.
Reduktion: Reduktionsprodukte umfassen Aminderivate.
Substitution: Substitutionsprodukte variieren je nach den verwendeten Reagenzien, können aber halogenierte und alkylierte Derivate umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Benzamidderivaten zu untersuchen.
Biologie: Untersucht wurden seine Auswirkungen auf Serotoninrezeptoren und sein Potenzial als Forschungswerkzeug in der Neuropharmakologie.
Medizin: Erforscht als Antiemetikum zur Vorbeugung von Übelkeit und Erbrechen, die durch Chemotherapie induziert werden.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antiemetika und als Referenzverbindung in der pharmazeutischen Forschung.
Wirkmechanismus
Batanoprid übt seine Wirkung aus, indem es selektiv die 5-Hydroxytryptamin-3-Rezeptoren antagonisiert. Diese Rezeptoren sind an der emetischen Reaktion beteiligt, und ihre Blockade durch Batanoprid verhindert die Einleitung von Übelkeit und Erbrechen. Zu den molekularen Zielstrukturen gehören die 5-Hydroxytryptamin-3-Rezeptoren, die sich im zentralen und peripheren Nervensystem befinden. Die beteiligten Wege umfassen die Hemmung der Serotonin-vermittelten Signalübertragung, die für die emetische Reaktion verantwortlich ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Batanopride can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-diethylaminoethylamine to yield the benzamide core.
Esterification: The benzamide core is then esterified with 3-oxobutan-2-yl acetate in the presence of a base such as sodium hydride to form the ester derivative.
Hydrolysis and Cyclization: The ester derivative undergoes hydrolysis followed by cyclization to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Batanopride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation products include various hydroxylated and ketone derivatives.
Reduction: Reduction products include amine derivatives.
Substitution: Substitution products vary depending on the reagents used but can include halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the behavior of benzamide derivatives.
Biology: Investigated for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.
Medicine: Explored as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy.
Industry: Potential applications in the development of new antiemetic drugs and as a reference compound in pharmaceutical research.
Wirkmechanismus
Batanopride exerts its effects by selectively antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are involved in the emetic response, and their blockade by this compound prevents the initiation of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptors located in the central and peripheral nervous systems. The pathways involved include the inhibition of serotonin-mediated signaling, which is responsible for the emetic response .
Vergleich Mit ähnlichen Verbindungen
Batanoprid wird mit anderen ähnlichen Verbindungen der Benzamidklasse verglichen, wie z. B. Metoclopramid und Ondansetron:
Metoclopramid: Im Gegensatz zu Batanoprid wirkt Metoclopramid neben seiner 5-Hydroxytryptamin-3-Rezeptor-Antagonisierung auch als Dopaminrezeptor-Antagonist. Diese doppelte Wirkung macht Metoclopramid wirksam bei der Behandlung von Übelkeit und gastrointestinalen Motilitätsstörungen.
Ondansetron: Ondansetron ist ein weiterer selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist, hat aber im Vergleich zu Batanoprid ein besseres Sicherheitsprofil. Es wird in der klinischen Praxis häufig zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt.
Liste ähnlicher Verbindungen
- Metoclopramid
- Ondansetron
- Granisetron
- Dolasetron
Die Einzigartigkeit von Batanoprid liegt in seiner selektiven 5-Hydroxytryptamin-3-Rezeptor-Antagonisierung ohne Dopaminrezeptor-Antagonisierung, was es von Verbindungen wie Metoclopramid unterscheidet .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJXUNLLOBURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869373 | |
| Record name | Batanopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102670-46-2 | |
| Record name | Batanopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102670-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batanopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batanopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BATANOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
